molecular formula C15H16N2S B14607907 Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester CAS No. 59439-57-5

Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester

Cat. No.: B14607907
CAS No.: 59439-57-5
M. Wt: 256.4 g/mol
InChI Key: GSTPNCHAFGWTNW-UHFFFAOYSA-N
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Description

Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester: is a chemical compound with the molecular formula C15H16N2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions may require a catalyst or base to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactivity with nucleophiles and electrophiles makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of diverse drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological assays, or pharmaceutical development.

Comparison with Similar Compounds

  • Carbamimidothioic acid, phenylmethyl ester
  • Carbamimidothioic acid, (4-methylphenyl)-, methyl ester
  • Carbamimidothioic acid, (4-methylphenyl)-, ethyl ester

Comparison: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester is unique due to the presence of both a 4-methylphenyl group and a phenylmethyl ester group. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to its analogs. The presence of the 4-methylphenyl group can influence the compound’s reactivity and stability, while the phenylmethyl ester group can affect its solubility and interaction with other molecules.

Properties

CAS No.

59439-57-5

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

benzyl N'-(4-methylphenyl)carbamimidothioate

InChI

InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(16)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

GSTPNCHAFGWTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)SCC2=CC=CC=C2

Origin of Product

United States

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